molecular formula C16H14BrN3O2S2 B7480621 N-[4-[2-(3-bromoanilino)-1,3-thiazol-4-yl]phenyl]methanesulfonamide

N-[4-[2-(3-bromoanilino)-1,3-thiazol-4-yl]phenyl]methanesulfonamide

Katalognummer B7480621
Molekulargewicht: 424.3 g/mol
InChI-Schlüssel: QCOYUHMSXCQLSK-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-[4-[2-(3-bromoanilino)-1,3-thiazol-4-yl]phenyl]methanesulfonamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound is commonly referred to as "BMS-345541" and belongs to the class of selective inhibitors of IκB kinase (IKK) β.

Wirkmechanismus

The mechanism of action of BMS-345541 involves the inhibition of IκB kinase (N-[4-[2-(3-bromoanilino)-1,3-thiazol-4-yl]phenyl]methanesulfonamide) β, which is a key regulator of the nuclear factor κB (NF-κB) signaling pathway. By inhibiting N-[4-[2-(3-bromoanilino)-1,3-thiazol-4-yl]phenyl]methanesulfonamideβ, BMS-345541 prevents the activation of NF-κB, which is a transcription factor that plays a critical role in the regulation of various cellular processes, including inflammation, cell survival, and proliferation.
Biochemical and Physiological Effects:
BMS-345541 has been shown to have a number of biochemical and physiological effects. In addition to its inhibitory effects on the NF-κB signaling pathway, BMS-345541 has been shown to induce apoptosis (programmed cell death) in cancer cells and to reduce the production of pro-inflammatory cytokines in immune cells.

Vorteile Und Einschränkungen Für Laborexperimente

One of the main advantages of using BMS-345541 in lab experiments is its selectivity for N-[4-[2-(3-bromoanilino)-1,3-thiazol-4-yl]phenyl]methanesulfonamideβ, which allows for more precise targeting of the NF-κB signaling pathway. Additionally, BMS-345541 has been shown to have low toxicity in vitro, making it a potentially safe and effective tool for studying the effects of NF-κB inhibition. However, one limitation of using BMS-345541 in lab experiments is its relatively short half-life, which can make it difficult to maintain consistent levels of the compound in cell cultures.

Zukünftige Richtungen

There are several potential future directions for research on BMS-345541. One area of interest is the development of more potent and selective inhibitors of N-[4-[2-(3-bromoanilino)-1,3-thiazol-4-yl]phenyl]methanesulfonamideβ, which could have even greater potential for the treatment of cancer and inflammatory diseases. Additionally, further research is needed to fully understand the biochemical and physiological effects of BMS-345541, particularly in the context of different cell types and disease states. Finally, there is a need for more in vivo studies to evaluate the safety and efficacy of BMS-345541 as a potential therapeutic agent.

Synthesemethoden

The synthesis of BMS-345541 involves a series of chemical reactions, starting with the reaction between 2-amino-4-bromothiazole and 3-bromoaniline to form 2-(3-bromoanilino)-1,3-thiazole-4-carboxamide. This intermediate compound is then reacted with 4-chlorobenzenesulfonyl chloride to form the final product, N-[4-[2-(3-bromoanilino)-1,3-thiazol-4-yl]phenyl]methanesulfonamide.

Wissenschaftliche Forschungsanwendungen

BMS-345541 has been extensively studied for its potential applications in various fields of scientific research. One of the most promising applications of this compound is in the field of cancer research, where it has been shown to inhibit the growth and proliferation of cancer cells. Additionally, BMS-345541 has been studied for its potential applications in the treatment of inflammatory diseases, such as rheumatoid arthritis and inflammatory bowel disease.

Eigenschaften

IUPAC Name

N-[4-[2-(3-bromoanilino)-1,3-thiazol-4-yl]phenyl]methanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14BrN3O2S2/c1-24(21,22)20-13-7-5-11(6-8-13)15-10-23-16(19-15)18-14-4-2-3-12(17)9-14/h2-10,20H,1H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QCOYUHMSXCQLSK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)NC1=CC=C(C=C1)C2=CSC(=N2)NC3=CC(=CC=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14BrN3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[4-[2-(3-bromoanilino)-1,3-thiazol-4-yl]phenyl]methanesulfonamide

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.